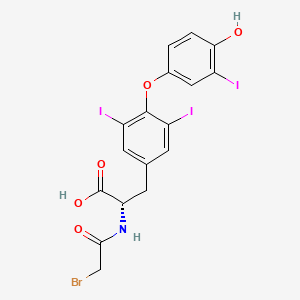
N-bromoacetyl-3,3',5-triiodothyronine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bromoacetyl-3,3’,5-triiodothyronine is a synthetic derivative of the thyroid hormone 3,3’,5-triiodothyronine. This compound is primarily used in scientific research for affinity labeling of thyroid hormone receptors. Its structure includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule, which enhances its reactivity and specificity in biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-bromoacetyl-3,3’,5-triiodothyronine is synthesized through a one-step bromacetylation reaction. The process involves refluxing a solution of 3,3’,5-triiodothyronine and bromoacetyl bromide in ethyl acetate. The reaction time is optimized based on the amount of hormone processed. The resulting product is then purified using high-speed counter-current chromatography, yielding a pure compound as confirmed by high-performance liquid chromatography and thin-layer chromatography .
Industrial Production Methods: While specific industrial production methods for N-bromoacetyl-3,3’,5-triiodothyronine are not widely documented, the laboratory-scale synthesis described above can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: N-bromoacetyl-3,3’,5-triiodothyronine primarily undergoes substitution reactions due to the presence of the bromoacetyl group. This group can be replaced by various nucleophiles, making the compound useful for affinity labeling and other biochemical applications .
Common Reagents and Conditions: The synthesis of N-bromoacetyl-3,3’,5-triiodothyronine involves reagents such as bromoacetyl bromide and ethyl acetate. The reaction is typically carried out under reflux conditions to ensure complete bromacetylation of the 3,3’,5-triiodothyronine molecule .
Major Products Formed: The primary product of the bromacetylation reaction is N-bromoacetyl-3,3’,5-triiodothyronine. Depending on the reaction conditions and the presence of other nucleophiles, various substituted derivatives of the compound can also be formed .
Scientific Research Applications
N-bromoacetyl-3,3’,5-triiodothyronine is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in affinity labeling of thyroid hormone receptors, which helps in studying the binding characteristics and functions of these receptors. The compound is also used in the production of antibodies against thyroid hormone receptors, facilitating research into thyroid hormone action and regulation .
Mechanism of Action
The mechanism of action of N-bromoacetyl-3,3’,5-triiodothyronine involves its binding to thyroid hormone receptors. The bromoacetyl group reacts with nucleophilic residues in the receptor, forming a covalent bond. This covalent modification allows researchers to study the receptor’s structure and function in detail. The molecular targets of N-bromoacetyl-3,3’,5-triiodothyronine include various thyroid hormone receptors and related proteins involved in thyroid hormone signaling pathways .
Comparison with Similar Compounds
Similar Compounds:
- N-bromoacetyl-L-thyroxine
- N-bromoacetyl-3,3’,5-triiodo-L-thyronine
- N-bromoacetyl-3,5-diiodo-L-thyronine
Uniqueness: N-bromoacetyl-3,3’,5-triiodothyronine is unique due to its specific structure, which includes a bromoacetyl group attached to the 3,3’,5-triiodothyronine molecule. This modification enhances its reactivity and specificity for thyroid hormone receptors, making it a valuable tool in biochemical and medical research .
Properties
CAS No. |
76970-94-0 |
|---|---|
Molecular Formula |
C17H13BrI3NO5 |
Molecular Weight |
771.9 g/mol |
IUPAC Name |
(2S)-2-[(2-bromoacetyl)amino]-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C17H13BrI3NO5/c18-7-15(24)22-13(17(25)26)5-8-3-11(20)16(12(21)4-8)27-9-1-2-14(23)10(19)6-9/h1-4,6,13,23H,5,7H2,(H,22,24)(H,25,26)/t13-/m0/s1 |
InChI Key |
AGUVIBCJWRFUTQ-ZDUSSCGKSA-N |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)NC(=O)CBr)I)I)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)NC(=O)CBr)I)I)O |
Synonyms |
BrAc(125I)T3 N-bromoacetyl-(125I)T3 N-bromoacetyl-3,3',5-triiodo-L-thyronine N-bromoacetyl-3,3',5-triiodothyronine N-bromoacetyl-3,3',5-triiodothyronine, (D)-isomer N-bromoacetyl-T3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1,2-dihydropyrido[3,2-e][1,2,4]triazine;hydrochloride](/img/structure/B1220790.png)













